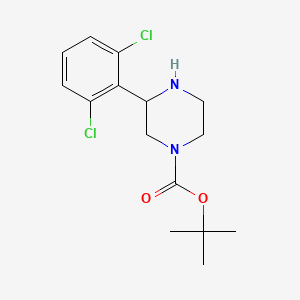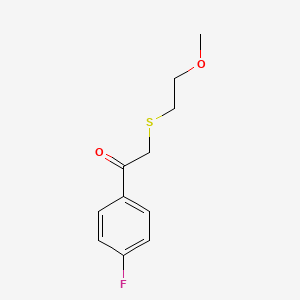
2,4-Dimethyl-3-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3-phenylpentanoic acid: 3,4-Dimethyl-3-phenylpentanoic acid ) has the chemical formula C13H18O2 . It falls under the class of carboxylic acids and is characterized by its unique structure, which includes both aromatic and aliphatic moieties .
Métodos De Preparación
Synthetic Routes:
Friedel-Crafts Acylation: This method involves the acylation of benzene using an acid chloride. In the case of 2,4-dimethyl-3-phenylpentanoic acid, benzene reacts with 2,4-dimethylpentanoyl chloride.
Alkylation and Oxidation: Alkylation of benzene with 2,4-dimethylpentene followed by oxidation yields the desired compound.
Industrial Production:
Industrial production methods typically involve large-scale synthesis using the above routes. These methods ensure efficient yield and purity.
Análisis De Reacciones Químicas
2,4-Dimethyl-3-phenylpentanoic acid undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride).
Aplicaciones Científicas De Investigación
Medicine: This compound has been investigated for its potential as an anti-inflammatory agent due to its structural similarity to certain nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: It serves as a building block in organic synthesis.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways involved in inflammation or pain modulation.
Comparación Con Compuestos Similares
While 2,4-Dimethyl-3-phenylpentanoic acid is unique due to its specific substitution pattern, similar compounds include:
3,4-Dimethylpentanoic acid: (a positional isomer) .
2,2-Dimethyl-4-pentenoic acid: (structurally related) .
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)12(10(3)13(14)15)11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,14,15) |
Clave InChI |
SJHUGOLLVBMDFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


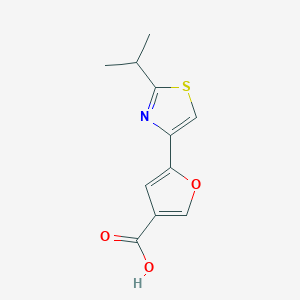
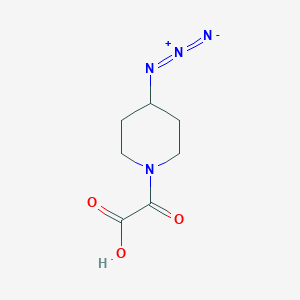
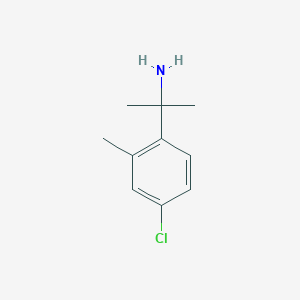

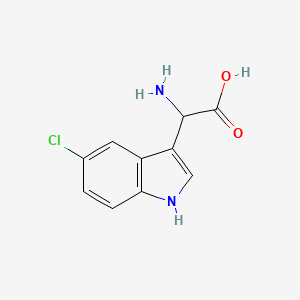
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
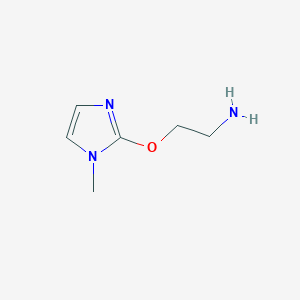
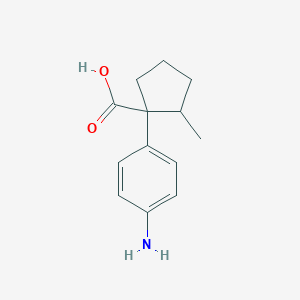
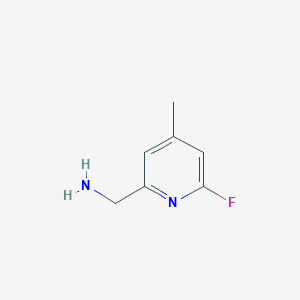
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
